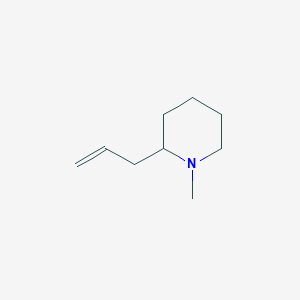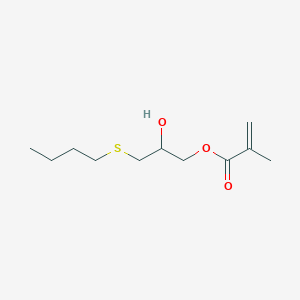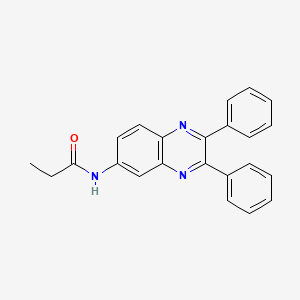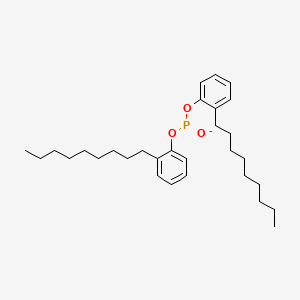
Bis(2-nonylphenoxy)phosphanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-nonylphenoxy)phosphanolate: is an organophosphorus compound characterized by the presence of two nonylphenoxy groups attached to a phosphorus atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenoxy)phosphanolate typically involves the reaction of phosphorus trichloride with 2-nonylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The general reaction conditions include:
Reactants: Phosphorus trichloride and 2-nonylphenol.
Catalyst/Base: A suitable base such as triethylamine.
Solvent: An organic solvent like toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions: Bis(2-nonylphenoxy)phosphanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Substitution: It can participate in nucleophilic substitution reactions, where the nonylphenoxy groups can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products Formed:
Oxidation: Phosphonate esters.
Substitution: Substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
科学的研究の応用
Chemistry: Bis(2-nonylphenoxy)phosphanolate is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases involving abnormal enzyme activity. Its phosphonate group is known to mimic phosphate groups in biological systems, making it a valuable tool in medicinal chemistry.
Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its ability to enhance the properties of materials makes it a valuable component in various formulations.
作用機序
The mechanism of action of bis(2-nonylphenoxy)phosphanolate involves its interaction with molecular targets such as enzymes and metal ions. The compound’s phosphonate group can form strong bonds with metal ions, leading to the formation of stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The nonylphenoxy groups provide hydrophobic interactions that enhance the compound’s binding affinity and specificity.
類似化合物との比較
- Bis(2-ethylhexyl)phosphonate
- Bis(2-phenoxy)phosphonate
- Bis(2-methylphenoxy)phosphonate
Comparison: Bis(2-nonylphenoxy)phosphanolate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring enhanced hydrophobic interactions, such as in lubricants and polymer stabilizers. In contrast, compounds with shorter alkyl or aryl groups may have different solubility and binding characteristics, making them more suitable for other specific applications.
特性
CAS番号 |
53197-99-2 |
|---|---|
分子式 |
C30H46O3P- |
分子量 |
485.7 g/mol |
IUPAC名 |
bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)32-34(31)33-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22H2,1-2H3/q-1 |
InChIキー |
ZTJHENPFYJFSQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1OP([O-])OC2=CC=CC=C2CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
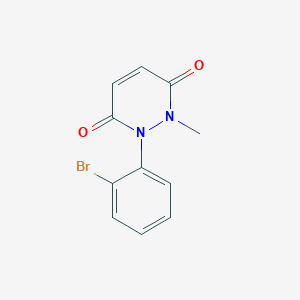
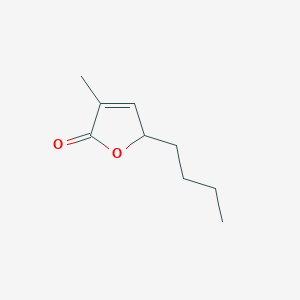

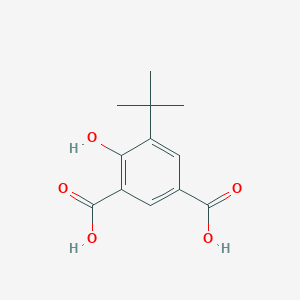
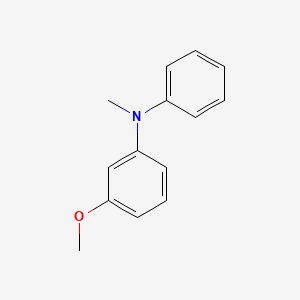
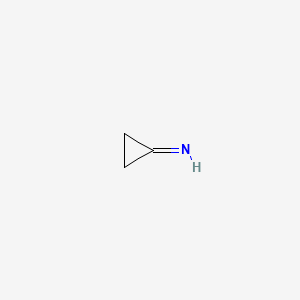

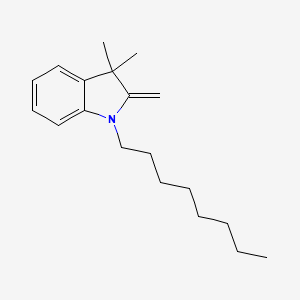
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
